8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one
Brand Name: Vulcanchem
CAS No.: 2907-17-7
VCID: VC17184954
InChI: InChI=1S/C24H15FO2/c25-19-13-11-16-12-14-21-22(20(16)15-19)23(26)27-24(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
SMILES:
Molecular Formula: C24H15FO2
Molecular Weight: 354.4 g/mol

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one

CAS No.: 2907-17-7

Cat. No.: VC17184954

Molecular Formula: C24H15FO2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one - 2907-17-7

Specification

CAS No. 2907-17-7
Molecular Formula C24H15FO2
Molecular Weight 354.4 g/mol
IUPAC Name 8-fluoro-3,3-diphenylbenzo[g][2]benzofuran-1-one
Standard InChI InChI=1S/C24H15FO2/c25-19-13-11-16-12-14-21-22(20(16)15-19)23(26)27-24(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Standard InChI Key PSZLGKPDSWMVQI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 8-fluoro-3,3-diphenylbenzo[g]benzofuran-1-one, reflects its fused naphthofuran core (Figure 1). Key structural features include:

  • A naphtho[1,2-c]furan-1(3H)-one backbone, which combines a furan ring fused to a naphthalene system.

  • Two phenyl groups at the 3-position, introducing steric bulk and π-conjugation.

  • A fluorine substituent at the 8-position, which modulates electronic properties and enhances metabolic stability in potential pharmaceutical applications.

Table 1: Key Physicochemical Data

PropertyValue
CAS No.2907-17-7
Molecular FormulaC24H15FO2\text{C}_{24}\text{H}_{15}\text{FO}_{2}
Molecular Weight354.4 g/mol
IUPAC Name8-fluoro-3,3-diphenylbenzo[g]benzofuran-1-one
SMILESC1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5
InChI KeyPSZLGKPDSWMVQI-UHFFFAOYSA-N

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces a dipole moment, polarizing the aromatic system and influencing intermolecular interactions. X-ray crystallography of analogous naphthofurans reveals planar fused rings with dihedral angles <5° between the naphthalene and furan moieties, suggesting strong conjugation .

Synthetic Methodologies

Copper-Catalyzed Oxidative Cyclization

A primary synthesis route involves copper(II) triflate-catalyzed oxidative cyclization of bifunctional aromatic precursors under an oxygen atmosphere. The mechanism proceeds via:

  • Coordination of Cu(II) to electron-rich aromatic substrates.

  • Electrophilic activation of the furan-forming carbon.

  • Cyclization and subsequent oxidation to form the naphthofuranone core.

Reaction monitoring via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) confirms intermediate formation and product purity (>95%).

Table 2: Optimized Synthesis Conditions

ParameterValue
CatalystCu(OTf)2_2 (10 mol%)
SolventDichloroethane
Temperature80°C
Reaction Time12–24 hours
Yield70–85%

Analytical Characterization

Spectroscopic Techniques

  • 1^1H NMR (400 MHz, CDCl3_3): Aromatic protons resonate at δ 7.12–8.18 ppm, with coupling constants (JJ) of 8–17 Hz indicating ortho- and meta-substitution .

  • 13^{13}C NMR (100 MHz, CDCl3_3): Carbonyl carbons appear at δ 173–181 ppm, while fluorinated carbons show 1JCF^1J_{C-F} coupling (~245 Hz).

  • HRMS: Exact mass confirmed as 354.1024 (calculated for C24H15FO2+\text{C}_{24}\text{H}_{15}\text{FO}_{2}^+).

X-Ray Crystallography

Although no crystal structure of 8-fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one is published, analogous compounds (e.g., 2-phenylnaphtho[2,3-b]furan-4,9-dione) exhibit:

  • Planarity: Fused rings deviate <0.1 Å from coplanarity.

  • Packing: Herringbone arrangements driven by C–H···O and π–π interactions (3.4–3.6 Å interplanar distances) .

Challenges and Future Directions

  • Synthetic Scalability: Current copper-catalyzed methods require optimization for gram-scale production.

  • Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.

  • Materials Optimization: Crystal engineering could enhance charge transport in semiconductor applications.

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